molecular formula C7H8N2O2 B1318798 3,6-Dimethylpyrazine-2-carboxylic acid CAS No. 2435-46-3

3,6-Dimethylpyrazine-2-carboxylic acid

Cat. No.: B1318798
CAS No.: 2435-46-3
M. Wt: 152.15 g/mol
InChI Key: BKKOBNUFBYAVQN-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C7H8N2O2. It belongs to the class of pyrazine derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of two methyl groups attached to the pyrazine ring and a carboxylic acid functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2-carboxylic acid can be achieved through several methods. One efficient synthetic route involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate. This reaction results in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . The reaction conditions typically include refluxing the reactants in 1,4-dioxane with vigorous stirring for several days, followed by filtration and purification steps.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dicarboxylic acids, alcohols, and various substituted pyrazine derivatives.

Scientific Research Applications

3,6-Dimethylpyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, pyrazine derivatives are known to undergo hydroxylation and conjugation reactions, leading to their excretion as glucuronates or bound to glutathione . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 3,6-Dimethylpyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group at the second position also adds to its distinct properties compared to other pyrazine derivatives.

Properties

IUPAC Name

3,6-dimethylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-3-8-5(2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKOBNUFBYAVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590845
Record name 3,6-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-46-3
Record name 3,6-Dimethylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the major metabolites of 2,3,5-trimethylpyrazine found in human urine after coffee consumption?

A1: Research has identified several metabolites of 2,3,5-trimethylpyrazine in human urine after coffee consumption. The most abundant metabolites are 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid []. These carboxylic acid metabolites were found in significantly higher concentrations than other potential metabolites, such as pyrazinemethanols, glucuronides, and sulfates [].

Q2: How were these metabolites identified and quantified in the study?

A2: The study utilized a targeted, quantitative approach. Researchers first synthesized putative phase 1 and phase 2 metabolites of 2,3,5-trimethylpyrazine. These synthesized compounds were then characterized using nuclear magnetic resonance and mass spectroscopy, establishing reference standards for analysis. Urine samples from coffee drinkers were analyzed using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectrometry (SIDA-UHPLC–MS/MS) []. This technique allowed for precise identification and quantification of the target metabolites in the urine samples.

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